Cas no 19408-84-5 (Dihydrocapsaicin)
Dihydrocapsaicin Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Hydroxy-3-methoxybenzyl)-8-methylnonanamide
- FEMA 2787
- FEMA 3404
- CAPSAICINE
- (E)-CAPSAICIN
- Dihydrocapsaicin
- CAPSAICIN, NATURAL
- 6,7-dihydrocapsaicin
- Dihydrocapsaicin std.
- Dihydrocapsaicin (25 mg)
- DIHYDROCAPSAICIN, NATURAL
- DIHYDROCAPSAICIN(AS)
- DIHYDROCAPSAICIN(P)
- Dihydrocapsaicin, froM CapsicuM annuuM
- DIHYDROCARVEOL, (+)-(RG)
- N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide
- 8-methyl-nonanoic acid vanillylamide
- 8-Methyl-N-vanillyl-nonamide
- 8-Methyl-N-vanillylnonanamide
- N-(4-hydroxy-3-methoxybenzyl)isodecanamide
- Nonanamide,8-methyl-N-vanillyl
- -8-methylnonanamide
- Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-
- Nonanamide, 8-methyl-N-vanillyl-
- 8-methyl dihydrocapsaicin
- W9BV32M08A
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methylnonanamide
- TNP00314
- Nonanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-8-met
- DTXSID4041864
- AC-23369
- NCGC00015645-06
- CCRIS1589
- 1ST40113
- S9086
- HMS3371M21
- Dihydrocapsaicin, from Capsicum sp., >=85%
- SDCCGSBI-0050760.P002
- NCGC00015645-03
- LP00782
- SR-01000075976
- HMS3649N17
- DIHYDROCAPSAICIN (CONSTITUENT OF CAPSICUM)
- MFCD00057794
- HMS3262M06
- Lopac0_000782
- DTXCID2021864
- CHEMBL311158
- UNII-W9BV32M08A
- NCGC00015645-04
- SR-01000075976-1
- 19408-84-5
- HMS2232L10
- CHEBI:46932
- Dihydrocapsaicin,(S)
- Dihydrocapsaicin, United States Pharmacopeia (USP) Reference Standard
- Tox21_500782
- NCGC00094119-02
- Dihydrocapsaicin, analytical standard
- SR-01000075976-6
- dihydro capsaicin
- 8-methyl-N-vanillyl-nonanamide
- AKOS016009558
- SMR001230817
- Q-100236
- XJQPQKLURWNAAH-UHFFFAOYSA-N
- MLS002153458
- CAPSAICIN, DIHYDRO-
- Dihydrocapsacine
- NS00015067
- NCGC00015645-05
- Nonanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-
- BCP09851
- DIHYDROCAPSAICIN (CONSTITUENT OF CAPSICUM) [DSC]
- C16952
- NCGC00015645-13
- DIHYDROCAPSAICIN (USP-RS)
- NCGC00015645-01
- Q5276422
- Lopac-M-1022
- FT-0624952
- M 1022
- CS-0008911
- SCHEMBL119080
- NCGC00094119-03
- NCGC00261467-01
- CCG-204867
- BDBM50231198
- BRN 2815150
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-Nonanamide
- NCGC00094119-01
- DIHYDROCAPSAICIN [USP-RS]
- NCGC00015645-02
- ZB1859
- CCRIS 1589
- EU-0100782
- HY-N0361
- AS-77558
- Dihydrocapsaicin, Nonanamide, 8-methyl-N-vanillyl- (7CI,8CI); 6,7-Dihydrocapsaicin; Capsaicin, dihydro-; Dihydrocapsaicin
- 8-Methyl N-vanillylnonamide
- STL570272
- DB-044848
-
- MDL: MFCD00057794
- Inchi: 1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)
- InChI Key: XJQPQKLURWNAAH-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCC(C)C)NCC1C=CC(=C(C=1)OC)O
- BRN: 2815150
Computed Properties
- Exact Mass: 307.21500
- Monoisotopic Mass: 307.21474379 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 10
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 4.4
- Topological Polar Surface Area: 58.6
- Molecular Weight: 307.4
Experimental Properties
- Color/Form: White cryst.
- Density: 1.0260
- Melting Point: 62-65 °C(lit.)
- Boiling Point: 497.4 ℃ at 760 mmHg
- Flash Point: 254.6 °C
- Refractive Index: 1.51
- Solubility: H2O: insoluble
- PSA: 58.56000
- LogP: 4.40450
- Solubility: Insoluble in water
Dihydrocapsaicin Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
- Warning Statement: P261,P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: R25;R36/37/38
- Safety Instruction: S22-S26-S28-S36/39-S45-S36/37/39
- FLUKA BRAND F CODES:10-21
- RTECS:RA5998000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1(a)
- Safety Term:6.1(a)
- Packing Group:II
- Risk Phrases:R25; R36/37/38
- HazardClass:6.1(a)
- PackingGroup:II
- Storage Condition:2-8°C
Dihydrocapsaicin Customs Data
- HS CODE:3302109090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Dihydrocapsaicin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D110201-20mg |
Dihydrocapsaicin |
19408-84-5 | 20mg |
¥496.90 | 2023-09-03 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0199-20mg |
Dihydrocapsaicin |
19408-84-5 | HPLC≥98% | 20mg |
¥550元 | 2023-09-15 | |
| ChemFaces | CFN99918-20mg |
Dihydrocapsaicin |
19408-84-5 | >=98% | 20mg |
$50 | 2021-07-22 | |
| S e l l e c k ZHONG GUO | S9086-1mg |
Dihydrocapsaicin |
19408-84-5 | 99.91% | 1mg |
¥876.78 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20361-20mg |
Dihydrocapsaicin |
19408-84-5 | ,HPLC≥98% | 20mg |
¥500.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20361-200mg |
Dihydrocapsaicin |
19408-84-5 | ,HPLC≥98% | 200mg |
¥3000.00 | 2021-09-02 | |
| ChemScence | CS-0008911-5mg |
Dihydrocapsaicin |
19408-84-5 | 98.82% | 5mg |
$50.0 | 2022-04-27 | |
| ChemScence | CS-0008911-10mg |
Dihydrocapsaicin |
19408-84-5 | 98.82% | 10mg |
$80.0 | 2022-04-27 | |
| ChemScence | CS-0008911-20mg |
Dihydrocapsaicin |
19408-84-5 | 98.82% | 20mg |
$140.0 | 2022-04-27 | |
| TRC | D448750-10mg |
Dihydro Capsaicin |
19408-84-5 | 10mg |
$ 85.00 | 2023-09-07 |
Dihydrocapsaicin Suppliers
Dihydrocapsaicin Related Literature
-
Christopher M. Timperley,Jonathan E. Forman,Pal ?as,Mohammad Abdollahi,Djafer Benachour,Abdullah Saeed Al-Amri,Augustin Baulig,Renate Becker-Arnold,Veronica Borrett,Flerida A. Cari?o,Christophe Curty,David Gonzalez,Michael Geist,William Kane,Zrinka Kovarik,Roberto Martínez-álvarez,Robert Mikulak,Nicia Maria Fusaro Mour?o,Slawomir Neffe,Evandro De Souza Nogueira,Ponnadurai Ramasami,Syed K. Raza,Valentin Rubaylo,Ahmed E. M. Saeed,Koji Takeuchi,Cheng Tang,Ferruccio Trifirò,Francois Mauritz van Straten,Alejandra G. Suárez,Farhat Waqar,Paula S. Vanninen,Mohammad Zafar-Uz-Zaman,Slavica Vu?ini?,Volodymyr Zaitsev,Mongia Sa?d Zina,Stian Holen,Fauzia Nurul Izzati RSC Adv. 2018 8 41731
-
Robert D. Crapnell,Craig E. Banks Analyst 2021 146 2769
-
Thays Cardoso Valim,Danyelle Alves Cunha,Carla Santana Francisco,Wanderson Rom?o,Paulo Roberto Filgueiras,Reginaldo Bezerra dos Santos,Warley de Souza Borges,Raphael Conti,Valdemar Lacerda,Alvaro Cunha Neto Anal. Methods 2019 11 1939
-
Meng-juan Chen,Han-liang Yin,Yang Liu,Rong-rong Wang,Li-wen Jiang,Pao Li Anal. Methods 2022 14 114
-
Meng-juan Chen,Han-liang Yin,Yang Liu,Rong-rong Wang,Li-wen Jiang,Pao Li Anal. Methods 2022 14 114
Additional information on Dihydrocapsaicin
Dihydrocapsaicin (CAS No. 19408-84-5): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Dihydrocapsaicin, chemically designated as 8-methyl-N-(4-hydroxy-3-methoxyphenyl)-N-vinyl-6-nonenamide, is a derivative of capsaicin, the well-known pungent compound found in chili peppers. With the CAS number 19408-84-5, this molecule has garnered significant attention in the field of pharmaceutical research due to its unique pharmacological properties. Dihydrocapsaicin exhibits a reduced pungency compared to its parent compound, capsaicin, while retaining notable bioactivities that make it a promising candidate for various therapeutic applications.
The chemical structure of Dihydrocapsaicin features a vanillyl amide backbone, which is responsible for its interaction with transient receptor potential (TRP) vanilloid receptors, particularly TRPV1. This receptor is widely expressed in sensory neurons and contributes to the perception of heat and pain. The modification of capsaicin to form dihydrocapsaicin results in a molecule with enhanced solubility and improved metabolic stability, attributes that have been instrumental in its exploration for drug development.
Recent studies have highlighted the potential of Dihydrocapsaicin in modulating inflammatory responses. Research indicates that dihydrocapsaicin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest that dihydrocapsaicin may have therapeutic benefits in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the activation of TRPV1 receptors, which subsequently triggers downstream signaling pathways that regulate inflammatory gene expression.
In addition to its anti-inflammatory properties, Dihydrocapsaicin has shown promise in the management of neuropathic pain. Neuropathic pain, often resulting from nerve damage or dysfunction, is a complex condition that requires multifaceted therapeutic approaches. Preclinical studies have demonstrated that dihydrocapsaicin can attenuate pain hypersensitivity induced by peripheral nerve injury in animal models. This effect is attributed to its ability to desensitize TRPV1 receptors over time, reducing their responsiveness to noxious stimuli. Furthermore, dihydrocapsaicin has been observed to enhance the release of endogenous analgesics such as endorphins and enkephalins, contributing to its analgesic efficacy.
The pharmacokinetic profile of Dihydrocapsaicin has been extensively studied to optimize its therapeutic potential. Unlike capsaicin, which is rapidly metabolized and excreted, dihydrocapsaicin exhibits a longer half-life due to its improved stability. This extended bioavailability allows for more sustained pharmacological effects, potentially reducing the frequency of dosing required for therapeutic efficacy. Phase I clinical trials have reported favorable safety profiles for dihydrocapsaicin when administered at therapeutic doses, with mild transient side effects such as redness and warmth at the application site.
Emerging research also suggests that Dihydrocapsaicin may possess antioxidant properties. Oxidative stress plays a significant role in various pathological processes, including neurodegenerative diseases and cardiovascular disorders. Studies have shown that dihydrocapsaicin can scavenge reactive oxygen species (ROS) and protect against oxidative damage in cellular models. This antioxidant activity may contribute to its potential role in preventing or mitigating the progression of these conditions.
The development of novel drug formulations incorporating Dihydrocapsaicin is an active area of research. Topical formulations have been particularly promising for localized applications, such as treating neuropathic pain or inflammatory conditions affecting specific areas of the body. Advances in drug delivery systems have enabled the creation of sustained-release formulations that provide prolonged exposure to dihydrocapsaicin at the site of action. These innovations aim to enhance patient compliance and improve therapeutic outcomes.
The future direction of research on Dihydrocapsaicin includes exploring its potential in combination therapies. By pairing dihydrocapsaicin with other pharmacological agents targeting different pathways, researchers aim to achieve synergistic effects that could be more effective than monotherapy alone. For instance, combining dihydrocapsaicin with nonsteroidal anti-inflammatory drugs (NSAIDs) might provide enhanced pain relief with reduced side effects compared to using either agent individually.
In conclusion, Dihydrocapsaicin (CAS No. 19408-84-5) is a versatile compound with significant therapeutic potential across multiple medical conditions. Its unique interaction with TRPV1 receptors, combined with its improved pharmacokinetic properties, makes it an attractive candidate for drug development. Ongoing research continues to uncover new applications for this molecule, reinforcing its importance as a promising therapeutic agent in modern medicine.
19408-84-5 (Dihydrocapsaicin) Related Products
- 52-53-9(verapamil)
- 28789-35-7(Nordihydrocapsaicin)
- 31078-36-1(N-Vanillyldecanamide)
- 7149-10-2(Vanillylamine Hydrochloride)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 58493-50-8(Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-)
- 94-62-2(Piperine)
- 2444-46-4(Nonivamide)
- 58493-47-3(N-(4-hydroxy-3-methoxyphenyl)methyloctanamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)